molecular formula C14H20N6O3 B10935923 N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10935923
M. Wt: 320.35 g/mol
InChI Key: ACIUEFNKLXLMDA-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The next step involves the introduction of the ethyl and nitro groups onto the pyrazole ring. This can be done through electrophilic substitution reactions using appropriate reagents.

    Amide Formation: The final step involves the formation of the amide bond. This can be achieved through the reaction of the substituted pyrazole with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    4-Nitro-1H-pyrazole: Studied for its potential antimicrobial and anticancer activities.

Properties

Molecular Formula

C14H20N6O3

Molecular Weight

320.35 g/mol

IUPAC Name

N-[1-(2-ethylpyrazol-3-yl)ethyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H20N6O3/c1-4-18-12(5-7-15-18)10(2)17-14(21)6-8-19-11(3)13(9-16-19)20(22)23/h5,7,9-10H,4,6,8H2,1-3H3,(H,17,21)

InChI Key

ACIUEFNKLXLMDA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C

Origin of Product

United States

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